
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone, also known as 4F-POP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the research community due to its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine in the brain. This increase in dopamine levels results in the activation of the reward pathway, which leads to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. It has been shown to increase the release of dopamine in the brain, which leads to feelings of pleasure and euphoria. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone in lab experiments is its potency as a dopamine transporter blocker. This makes it a valuable tool for studying the dopamine system and its role in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. Due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the study of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone. One potential direction is the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, more research is needed to fully understand the potential risks associated with the use of this compound, particularly in the context of its potential for abuse.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. However, due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.
Méthodes De Synthèse
The synthesis of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the reaction of 4-propylphenylmagnesium bromide with 4,4-difluoropiperidin-1-one in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPFXPTGWNZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

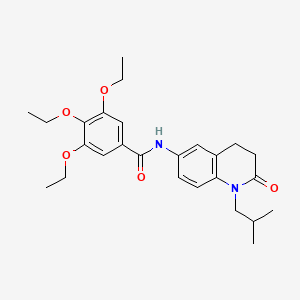
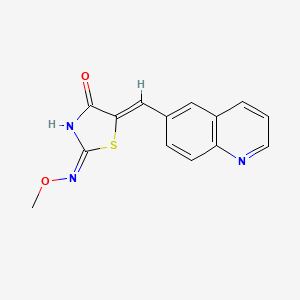

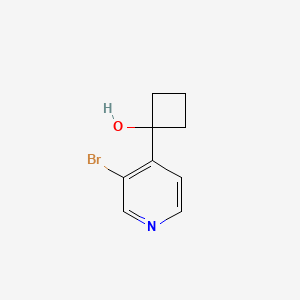
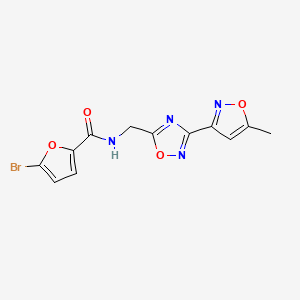
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)
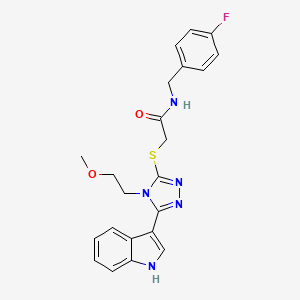
![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)

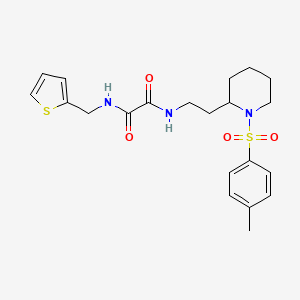
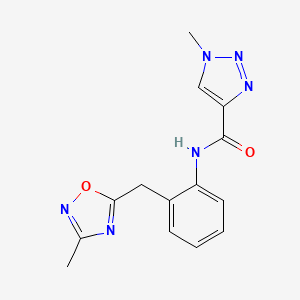
![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)